Tauroursodeoxycholic acid dihydrate
Overview
Description
Mechanism of Action
Target of Action
Tauroursodeoxycholic acid dihydrate (TUDCA) is a highly hydrophilic tertiary bile acid . It primarily targets the endoplasmic reticulum (ER) and mitochondria in cells . These organelles play crucial roles in maintaining cellular homeostasis, protein folding, and apoptosis .
Mode of Action
TUDCA interacts with its targets to exert anti-apoptotic and ER stress response dampening effects . It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, blocking caspase 3 . Furthermore, TUDCA reduces ER-mediated stress by decreasing caspase 12 activity and Ca2+ efflux from the ER .
Biochemical Pathways
TUDCA affects several biochemical pathways. It alleviates ER stress and stabilizes the unfolded protein response (UPR), contributing to its role as a chemical chaperone . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation . Moreover, TUDCA has been found to modulate epigenetic factors .
Pharmacokinetics
TUDCA can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . This property impacts the bioavailability of TUDCA and its therapeutic efficacy.
Result of Action
The molecular and cellular effects of TUDCA’s action are diverse. It has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . It has also been found to act as a therapeutic agent in certain types of cancer .
Action Environment
The action, efficacy, and stability of TUDCA can be influenced by environmental factors. For instance, temperature and milling significantly affect the solid-state transformations of TUDCA . Additionally, gut dysbiosis may augment lipopolysaccharides, pro-inflammatory cytokines, T helper cells, and monocytes, causing increased intestinal and blood-brain barrier permeability via the microbiota-gut-brain axis .
Biochemical Analysis
Biochemical Properties
Tauroursodeoxycholic acid dihydrate plays a significant role in biochemical reactions. It inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death . It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It exhibits cytoprotective effects, mainly attributed to the alleviation of ER stress and stabilization of the unfolded protein response . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation in many in-vitro and in-vivo models of various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound is multifaceted. It disrupts the mitochondrial pathway of cell death, inhibits oxygen-radical production, ameliorates ER stress, and stabilizes the unfolded protein response . It also reduces the deposition of Amyloid-β protein, regulates apoptotic pathways, prevents tau hyperphosphorylation and aggregation, protects neuronal synapses, exhibits anti-inflammatory properties, and improves metabolic disorders .
Temporal Effects in Laboratory Settings
It has been shown to dramatically decrease the clinical, histological, and biochemical signs of inflammation in different disease models through reducing ER stress in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has shown important anti-apoptotic and neuroprotective activities in animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS), and cerebral ischemia .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is secreted with bile into the large intestine where gut microbiota transforms it into UDCA. Finally, UDCA returns to the liver with enterohepatic circulation and is there conjugated with taurine to form this compound .
Subcellular Localization
It is known that it can cross the blood-brain barrier , indicating its ability to reach various compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tauroursodeoxycholic acid dihydrate involves several steps:
Starting Material: Ursodeoxycholic acid is dissolved in an acetone solution and stirred uniformly.
Cooling: The solution is cooled to -5 to 2°C to obtain a solution I.
Addition of Reagents: N-hydroxy succinimide is added to the solution I to obtain solution II.
Reaction: Dichloromethane is added to solution II while maintaining the temperature below 3°C, resulting in solution III.
Final Steps: A sodium taurate solution is added to solution III, followed by filtration, pH adjustment, concentration, and drying to obtain the crude product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, with careful control of reaction conditions to ensure high yield and purity. The process may also include additional purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Tauroursodeoxycholic acid dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tauroursodeoxycholic acid dihydrate has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its neuroprotective and anti-apoptotic properties, particularly in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis, Alzheimer’s disease, and Parkinson’s disease
Industry: Utilized in the formulation of pharmaceuticals for liver diseases and gallstone prevention.
Comparison with Similar Compounds
Ursodeoxycholic Acid: The parent compound, used for similar therapeutic purposes but with lower hydrophilicity.
Taurochenodeoxycholic Acid: Another taurine-conjugated bile acid with similar choleretic and hepatoprotective properties.
Uniqueness: Tauroursodeoxycholic acid dihydrate is unique due to its higher hydrophilicity and broader therapeutic applications, particularly in neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert neuroprotective effects sets it apart from other bile acids .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.2H2O/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);2*1H2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLUNVCHFIPFY-GUBAPICVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117609-50-4 | |
Record name | Tauroursodeoxycholic acid dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117609504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAURURSODIOL DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7XRV7RZ1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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